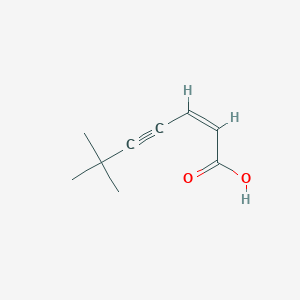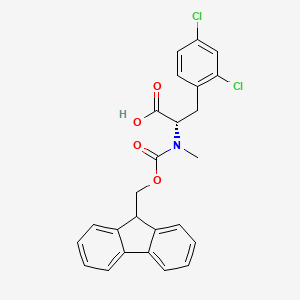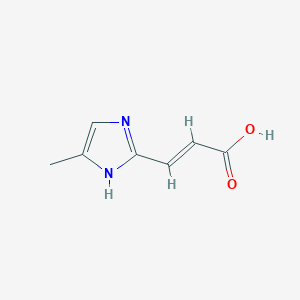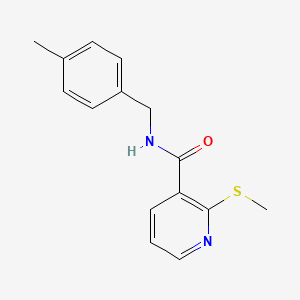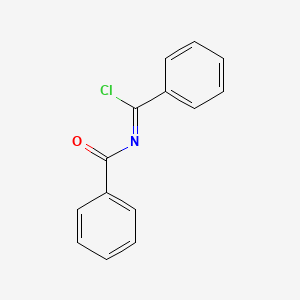
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is a chiral compound with a cyclobutane ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the amino group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Hydroxylation: The hydroxyl group can be introduced through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and alkyl halides for ether formation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halides or ethers.
Applications De Recherche Scientifique
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol: The enantiomer of the compound.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-one: A ketone analog.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-amine: An amine analog.
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-10-13(15)8-5-9-13/h2-4,6-7,11,14-15H,5,8-10H2,1H3/t11-/m0/s1 |
Clé InChI |
JUKKKLVJDXCTFW-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NCC2(CCC2)O |
SMILES canonique |
CC(C1=CC=CC=C1)NCC2(CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




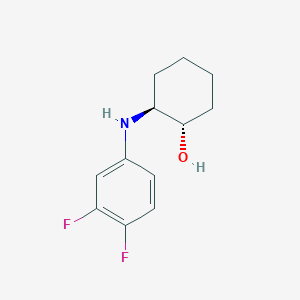

![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
